WEHI-150

DNA crosslinking Mass spectrometry Covalent adduct

WEHI-150 is a bis-amino mitoxantrone analogue and formaldehyde-activated DNA crosslinker with a 12.5-hour half-life. Unlike standard anthracenediones, it forms one, two, or three covalent links at CpG sites, preferentially targeting methylated sequences without guanine N-2 interaction. Ideal for studying hypermethylated promoter regions and complex lesion repair kinetics in cancer models.

Molecular Formula C22H30N6O4
Molecular Weight 442.5 g/mol
Cat. No. B12414118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWEHI-150
Molecular FormulaC22H30N6O4
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1NCCNCCN)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCN
InChIInChI=1S/C22H30N6O4/c23-5-7-25-9-11-27-13-1-2-14(28-12-10-26-8-6-24)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,25-30H,5-12,23-24H2
InChIKeyRFRJYMDNFSFUMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WEHI-150: A Formaldehyde-Activated Anthracenedione DNA Crosslinker for Epigenetically Targeted Oncology Research


WEHI-150 is a synthetic bis-amino mitoxantrone analogue [1] that functions as a formaldehyde-activated DNA interstrand crosslinker, exhibiting a half-life of 12.5 hours . It belongs to the anthracenedione class of anticancer compounds but distinguishes itself by forming covalent adducts at CpG sequences with marked preference for methylated CpG sites [2], and by producing crosslinks that do not require interaction with guanine N-2 [3].

Why Mitoxantrone or Pixantrone Cannot Substitute for WEHI-150 in Studies of Methylated DNA Targeting


While mitoxantrone and pixantrone are anthracenedione DNA intercalators, they cannot replicate WEHI-150's unique formaldehyde-mediated crosslinking profile. Mass spectrometry studies reveal that WEHI-150 forms adducts with one, two, or three covalent links to oligonucleotides, whereas mitoxantrone and pixantrone are limited to a single covalent link [1]. Furthermore, WEHI-150 shows a distinct preference for methylated CpG sites and can form adducts independent of guanine N-2 interactions, a feature not shared by other anthracenediones [2]. Consequently, substituting these generic compounds would fail to model the compound's capacity for generating more complex and potentially more lethal DNA lesions.

Quantitative Evidence for WEHI-150 Differentiation: Head-to-Head Comparisons with Mitoxantrone and Pixantrone


Superior Covalent Adduct Complexity: WEHI-150 Forms Up to Three DNA Crosslinks vs. One for Mitoxantrone and Pixantrone

Mass spectrometry analysis directly compared covalent adduct formation on the octanucleotide d(ACGCGCGT)2. WEHI-150 formed adducts containing one, two, or three covalent links, while mitoxantrone and pixantrone only formed adducts with a single covalent link [1].

DNA crosslinking Mass spectrometry Covalent adduct

Enhanced Covalent Adduct Formation at Methylated CpG Sites: WEHI-150 Demonstrates Significant Preference Over Unmethylated CpG

HPLC analysis compared covalent bond formation with methylated d(CG5MeCGCG)2 versus unmethylated d(CGCGCG)2. Incubation with WEHI-150 and formaldehyde resulted in significantly greater adduct formation with the methylated sequence [1].

DNA methylation CpG islands Epigenetics

Unique Structural Adduct Formation: WEHI-150 Crosslinks Occur Independent of Guanine N-2, Unmatched by Other Anthracenediones

Unlike other anthracenediones described to date, WEHI-150 can mediate covalent adducts that are independent of interactions with the N-2 of guanine [1]. This enables adduct formation at novel DNA sequences not accessible to mitoxantrone or pixantrone.

DNA adductomics Structural biology NMR

Major-Minor Groove Crosslinking Potential: WEHI-150 Predicted to Produce Distinct Intracellular Lesions

NMR structural analysis of the covalent adduct formed between WEHI-150 and d(CG5MeCGCG)2 revealed that the compound intercalates with one aliphatic side-chain in the major groove and the other in the minor groove, enabling the formation of major-minor groove cross-linked adducts [1]. This structural configuration is expected to yield considerably different intracellular biological properties compared to known anthracycline and anthracenedione drugs [1].

DNA topology Crosslinking Anticancer

Recommended Research Applications for WEHI-150 Based on Validated Differentiation


Investigating the Role of CpG Island Methylation in Tumor Suppressor Gene Silencing

Leverage WEHI-150's preferential adduct formation on methylated CpG sequences [1] to selectively target and crosslink DNA in hypermethylated promoter regions, providing a chemical tool to study the functional consequences of epigenetic silencing in cancer cell models.

Developing Next-Generation Anthracenediones with Expanded DNA Sequence Targeting

Utilize WEHI-150 as a lead scaffold to design derivatives that exploit its guanine N-2-independent adduct formation [2], enabling the targeting of novel DNA sequences beyond those accessible to mitoxantrone or pixantrone.

Elucidating the Cellular Response to Complex Multi-Link DNA Crosslinks

Employ WEHI-150 to induce DNA lesions containing one, two, or three covalent links [3], and compare the repair kinetics, checkpoint activation, and apoptotic outcomes with single-link crosslinking agents like mitoxantrone, to dissect how crosslink complexity influences cytotoxicity.

Structural Biology Studies of Major-Minor Groove DNA Crosslinking

Use WEHI-150 as a model compound for high-resolution structural studies (NMR, X-ray crystallography) to understand the conformational changes in DNA upon major-minor groove crosslinking [4], which may inform the design of novel DNA-targeting therapeutics.

Technical Documentation Hub

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37 linked technical documents
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